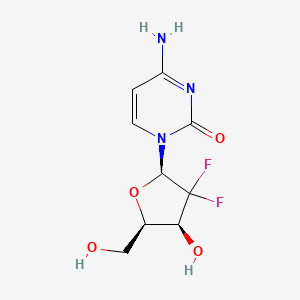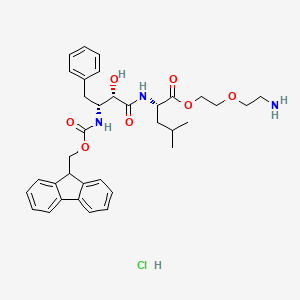
Gemcitabine hydrochlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemcitabine hydrochloride is a nucleoside analog and a chemotherapeutic agent used primarily in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers . It is marketed under the brand name Gemzar and is known for its ability to disrupt the synthesis of DNA and RNA, thereby inhibiting the growth of cancer cells .
Preparation Methods
The synthesis of gemcitabine hydrochloride involves several steps, starting with the preparation of 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate, a key intermediate . This intermediate is obtained through a reduction process using diisobutyl-aluminium hydride in toluene (DIBAL) . The crude gemcitabine is then purified using ion exchange chromatography, followed by crystallization techniques from ternary solvent mixtures to obtain gemcitabine hydrochloride with high purity .
Chemical Reactions Analysis
Gemcitabine hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common in its therapeutic use.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the fluorine atoms.
Hydrolysis: Gemcitabine hydrochloride can be hydrolyzed to its base form, gemcitabine.
Common reagents used in these reactions include methanol, hydrochloric acid, and various chromatographic solvents . The major products formed from these reactions are typically derivatives of gemcitabine, which retain its antitumor activity .
Scientific Research Applications
Gemcitabine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of nucleoside analogs and their chemical properties.
Medicine: It is extensively used in clinical research for the development of new cancer therapies, particularly in combination with other chemotherapeutic agents
Industry: The compound is used in the pharmaceutical industry for the production of chemotherapeutic drugs.
Mechanism of Action
Gemcitabine hydrochloride acts as an antimetabolite, mimicking one of the building blocks of RNA and DNA . It is transformed into its active metabolites, which replace the natural nucleotides during DNA elongation . This incorporation disrupts DNA synthesis, leading to the arrest of tumor growth and the induction of apoptosis in malignant cells . The primary molecular targets are DNA polymerase and ribonucleotide reductase, which are essential for DNA replication .
Comparison with Similar Compounds
Gemcitabine hydrochloride is often compared with other nucleoside analogs, such as cytarabine and fludarabine . While all these compounds inhibit DNA synthesis, gemcitabine hydrochloride has a broader spectrum of antitumor activity and is more effective against certain types of cancer . Its unique structure, with two fluorine atoms replacing the hydroxyl group on the ribose, enhances its stability and efficacy .
Similar Compounds
- Cytarabine
- Fludarabine
- Cladribine
Gemcitabine hydrochloride stands out due to its higher potency and broader application in cancer treatment .
Properties
Molecular Formula |
C9H11F2N3O4 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6+,7-/m1/s1 |
InChI Key |
SDUQYLNIPVEERB-PRMYIZFSSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)

![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)



![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)



![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)
